

What is the chemical structure of AmPEG6C2-Aur0131?

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Compound of Interest

Compound Name: AmPEG6C2-Aur0131

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An In-Depth Technical Guide to AmPEG6C2-Aur0131

Disclaimer: Publicly available information, including chemical databases and scientific literature, does not contain specific details for a compound named "AmPEG6C2-Aur0131". The following guide is constructed based on the compound's nomenclature, which suggests it is a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Aurora Kinase. This document uses a representative Aurora Kinase A (AURKA) PROTAC, JB170, as a surrogate to provide a technical overview in the requested format. JB170 conjugates the AURKA inhibitor Alisertib to a Cereblon (CRBN) E3 ligase ligand via a PEG linker.[1][2]

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Aurora kinases (AURKs) are critical regulators of mitosis, and their overexpression is linked to various cancers, making them a key therapeutic target.[1][3] While kinase inhibitors can block the catalytic function of AURKs, PROTACs offer an alternative therapeutic modality by inducing their complete degradation.[4][5] This guide focuses on the characteristics of an exemplar AURKA-targeting PROTAC.



Chemical Structure

The hypothetical structure of AmPEG6C2-Aur0131 implies it is composed of:

- Aur0131: A warhead targeting an Aurora kinase.
- AmPEG6C2: A linker consisting of a 6-unit polyethylene glycol (PEG) chain with an amine and a C2 alkyl spacer.
- E3 Ligase Ligand: An unspecified ligand for an E3 ligase.

For the purpose of this guide, the structure of JB170 is presented, which is comprised of the AURKA inhibitor Alisertib, a PEG linker, and the thalidomide derivative to recruit the CRBN E3 ligase.[1][2]

Quantitative Data

The efficacy of PROTACs is measured by their ability to induce degradation of the target protein. Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Compound	Target	DC50 (nM)	Dmax (%)	Cell Line	Ref.
JB170	AURKA	28	>90%	MV4-11	[1]
JB300	AURKA	30	Not Reported	Not Reported	[1]
Compound 15	AURKA	2.05	Not Reported	MV4-11	[1]
Compound 19	AURKA	109	78.8%	MV4-11 HiBiT	[3]
Compound 19	AURKB	570	43.6%	MV4-11 HiBiT	[3]
dAurAB5	AURKA	8.8	89-97%	IMR32	[4]
dAurAB5	AURKB	6.1	89-97%	IMR32	[4]



Experimental Protocols

4.1 Protocol: Western Blot for Protein Degradation

This protocol describes the methodology to quantify the degradation of a target protein (e.g., AURKA) following treatment with a PROTAC.

- Cell Culture and Treatment:
 - Seed cancer cells (e.g., MV4-11 leukemia cells) in 6-well plates at a density of 1x10⁶ cells/well.
 - Allow cells to adhere and grow for 24 hours.
 - Treat cells with the PROTAC (e.g., JB170) at various concentrations (e.g., 1 nM to 10 μM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
 - Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
 - \circ Add 100 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.



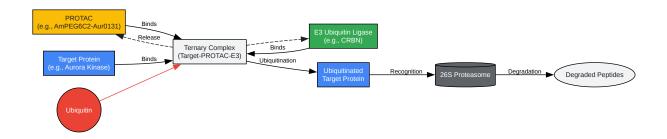
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts for all samples (e.g., 20-30 μg per lane).
 - Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
 - Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
 Saline with Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against the target protein (e.g., anti-AURKA) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
 - Wash the membrane three times with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

Visualizations

5.1 PROTAC Mechanism of Action



The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.



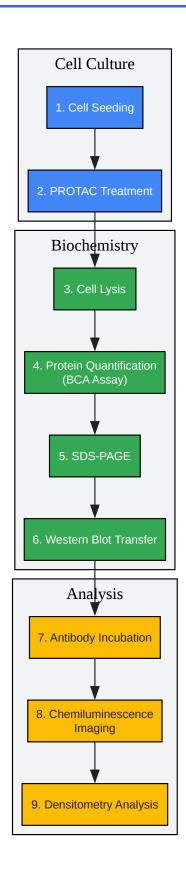
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Caption: Catalytic cycle of PROTAC-mediated protein degradation.

5.2 Experimental Workflow for Degradation Analysis

This diagram outlines the key steps in a Western Blot experiment to assess PROTAC efficacy.





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